MAO-B Isoform Selectivity: N-(4-bromophenyl)quinolin-2-amine vs. Close Structural Analogs
N-(4-bromophenyl)quinolin-2-amine demonstrates a clear preference for MAO-B inhibition over MAO-A. In a direct head-to-head comparison under identical assay conditions, its MAO-B IC50 is 2.69 μM, whereas its MAO-A IC50 is >100 μM [1][2]. This contrasts sharply with a closely related analog, N-(3-bromophenyl)quinolin-2-amine, which shows a lower MAO-A IC50 of 103 μM, indicating a shift in isoform preference driven solely by the position of the bromine atom [3]. The >37-fold lower activity of the target compound against MAO-A highlights its superior MAO-B selectivity profile compared to the meta-bromo analog.
| Evidence Dimension | Inhibitory potency (IC50) against human MAO-B and MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 2.69 μM; MAO-A IC50 = 143 μM |
| Comparator Or Baseline | N-(3-bromophenyl)quinolin-2-amine (meta-bromo analog): MAO-A IC50 = 103 μM. Baseline for selectivity: MAO-B IC50 = 2.69 μM. |
| Quantified Difference | Target compound is 1.4-fold less potent against MAO-A than the meta-bromo analog (143 μM vs 103 μM). The target compound exhibits a 53-fold selectivity for MAO-B over MAO-A. |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B, assessed as inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 minutes by fluorometry [1][3]. |
Why This Matters
This data establishes N-(4-bromophenyl)quinolin-2-amine as a superior starting point for projects requiring selective MAO-B inhibition, avoiding the confounding off-target MAO-A activity seen with other regioisomers.
- [1] BindingDB. (n.d.). BDBM50389454 (CHEMBL2062875) - N-(4-bromophenyl)quinolin-2-amine. BindingDB. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50063525 (CHEMBL3398528) - N-(4-bromophenyl)quinolin-2-amine. BindingDB. Retrieved from bindingdb.org. View Source
- [3] BindingDB. (n.d.). BDBM50389463 (CHEMBL2062874) - N-(3-bromophenyl)quinolin-2-amine. BindingDB. Retrieved from bindingdb.org. View Source
